molecular formula C7H6Cl2N2O B1301051 3,5-Dichlorobenzohydrazide CAS No. 62899-78-9

3,5-Dichlorobenzohydrazide

Cat. No.: B1301051
CAS No.: 62899-78-9
M. Wt: 205.04 g/mol
InChI Key: DNISXKBKTSHNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobenzohydrazide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzohydrazide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is refluxed for several hours, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzohydrazides, amines, and benzoyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,5-Dichlorobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichlorobenzohydrazide involves the formation of hydrazone linkages, which can interact with various biological targets. These interactions can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The compound’s solubility and bioavailability also play a role in its effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzohydrazide
  • 2,5-Dichlorobenzohydrazide
  • 3,5-Dichlorobenzamide

Uniqueness

3,5-Dichlorobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .

Properties

IUPAC Name

3,5-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISXKBKTSHNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371055
Record name 3,5-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62899-78-9
Record name 3,5-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichlorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorobenzohydrazide
Reactant of Route 3
Reactant of Route 3
3,5-Dichlorobenzohydrazide
Reactant of Route 4
Reactant of Route 4
3,5-Dichlorobenzohydrazide
Reactant of Route 5
Reactant of Route 5
3,5-Dichlorobenzohydrazide
Reactant of Route 6
Reactant of Route 6
3,5-Dichlorobenzohydrazide
Customer
Q & A

Q1: How does the complexation of 3,5-Dichlorobenzohydrazide with metals like Zinc enhance its biological activity against infectious agents?

A1: The research paper by [] indicates that complexing this compound-based hydrazone ligands with metals like Zinc significantly improves their efficacy against infectious diseases. While the exact mechanism is not fully elucidated within this study, computational analyses, including molecular docking and density functional theory calculations, suggest that complexation enhances the interaction of these compounds with biological targets. This is further supported by the observation that the Zinc complex exhibits superior anti-tuberculosis and antimicrobial activity compared to the free ligand. This enhanced activity is likely due to several factors, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.